molecular formula C18H18O7 B14156226 Phenyl diglycol carbonate CAS No. 4031-91-8

Phenyl diglycol carbonate

Cat. No.: B14156226
CAS No.: 4031-91-8
M. Wt: 346.3 g/mol
InChI Key: RWYCYIXEAKOSHP-UHFFFAOYSA-N
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Description

Phenyl diglycol carbonate is an organic compound with the chemical formula C10H10O5. It is a carbonate ester derived from phenol and diglycolic acid. This compound is known for its applications in various fields, including polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl diglycol carbonate can be synthesized through the reaction of phenol with diglycolic acid in the presence of a dehydrating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. Common dehydrating agents used in this reaction include thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process. This method involves the continuous addition of phenol and diglycolic acid into a reactor, where they react in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl diglycol carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phenol and diglycolic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.

    Reduction: this compound can be reduced to form phenyl glycolate and methanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products

    Hydrolysis: Phenol and diglycolic acid.

    Transesterification: New ester and alcohol.

    Reduction: Phenyl glycolate and methanol.

Scientific Research Applications

Phenyl diglycol carbonate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are important materials in the production of optical lenses and compact discs.

    Material Science: this compound is used in the preparation of high-performance coatings and adhesives due to its excellent thermal and mechanical properties.

    Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical implants.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of phenyl diglycol carbonate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of a catalyst, which lowers the activation energy required for the reaction to proceed. The molecular targets and pathways involved in these reactions include the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carbonate ester, leading to the formation of new ester bonds.

Comparison with Similar Compounds

Phenyl diglycol carbonate can be compared with other similar compounds such as:

    Dimethyl carbonate: A carbonate ester used as a methylating agent and solvent. It is less reactive than this compound but is considered a green reagent due to its low toxicity.

    Diallyl carbonate: Used in the production of polymers and as an acrylate agent. It has a similar structure but contains allyl groups, making it more reactive in certain chemical processes.

    Poly(allyl diglycol carbonate): Known for its use in nuclear track detectors and optical lenses. It is derived from allyl diglycol carbonate and has excellent optical properties.

This compound is unique due to its specific reactivity and applications in high-performance materials and specialty chemicals.

Properties

CAS No.

4031-91-8

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

2-(2-phenoxycarbonyloxyethoxy)ethyl phenyl carbonate

InChI

InChI=1S/C18H18O7/c19-17(24-15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)25-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

RWYCYIXEAKOSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OCCOCCOC(=O)OC2=CC=CC=C2

Origin of Product

United States

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